N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine - 1040685-00-4

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine

Catalog Number: EVT-1819756
CAS Number: 1040685-00-4
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La) []

1.1. Compound Description: (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La) is an imine compound. It serves as a precursor for the synthesis of secondary amine 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb) via reduction with sodium borohydride. []

2. 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb) []

2.1 Compound Description: 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline (Lb) is a chiral secondary amine. It is synthesized via the reduction of the imine compound, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine (La), using sodium borohydride. []

3. N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea []

3.1. Compound Description: N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea is a complex urea derivative containing a pyrrolo[1,2c]imidazole core. This compound is formed through a palladium-catalyzed reaction between (2,4,6-trimethylphenyl)(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate. []

4. 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives []

4.1. Compound Description: This group encompasses several derivatives of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole, synthesized and evaluated for anticonvulsant activity. One particularly potent derivative is 5-[4chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c), demonstrating efficacy in protecting mice against pentylentetrazole and maximal electroshock-induced convulsions. []

5. N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides []

5.1. Compound Description: This family of compounds represents a series of arylpiperazine derivatives investigated for their serotonergic activity. Among them, compounds 8b and 9b displayed a strong binding affinity toward serotonin 5-HT1A receptors. Notably, these compounds exhibit minimal structural similarity to aripiprazole, a known antipsychotic drug. []

6. 4-Methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide N-oxide []

6.1. Compound Description: This compound is an N-oxide derivative of 4-methoxy-N-(2-(2-(1-methyl-2-piperidyl)ethyl)phenyl)benzamide. It exhibits antiarrhythmic activity with reduced toxicity and improved water solubility compared to its tertiary amine counterpart. []

7. 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) Phenyl)-1,2,3,4-Tetrahydropyrimidine-5- Carboxamide Derivatives []

7.1. Compound Description: This series of novel Biginelli dihydropyrimidines were synthesized using a multi-step procedure, ultimately utilizing a 3-oxo-N-(4-(piperidin-1-yl) phenyl) butanamide scaffold. These derivatives were evaluated for their antimicrobial, antifungal, and antimalarial properties. []

8. 3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f) []

8.1. Compound Description: This group comprises six compounds synthesized by condensing 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide (7) with various 4-substituted phenyl-carbamido-phosphoric acid dichlorides. These molecules were designed and evaluated for their antimicrobial activity through biological evaluation and docking studies. []

9. Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol-Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i) []

9.1. Compound Description: This set of three compounds was synthesized using a similar strategy as compounds 9a-f, with the key difference being the incorporation of morpholine, piperidine, or 4-methyl piperizine moieties in their structure. []

10. N-(2-ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide []

10.1. Compound Description: This compound was synthesized using a four-step procedure involving amination, cyclization, chlorination, and coupling reactions. The synthesis utilizes carbon-14 labeling for potential applications in metabolic studies. []

11. N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate []

11.1. Compound Description: This compound is a piperazine derivative with a methoxy-substituted phenyl ring and an ethylpyridin-2-amine moiety. The crystal structure reveals a chair conformation for the piperazine ring and the presence of intermolecular hydrogen bonds involving a water molecule. []

12. N,N-bis[2-(2-pyridyl)ethyl]amine-copper(II) complexes with heterocyclic bases (1-3) []

12.1. Compound Description: These complexes comprise a copper(II) ion coordinated to a tridentate N,N-bis[2-(2-pyridyl)ethyl]-2-phenylethylamine ligand and a variable heterocyclic base (1,10-phenanthroline, dipyrido[3,2-d:2′,3′-f]quinoxaline, or dipyrido[3,2-a:2′,3′-c]phenazine). They exhibit DNA-binding and photoinduced DNA-cleavage activities, with the dipyrido[3,2-a:2′,3′-c]phenazine complex showing the highest activity due to enhanced steric protection of the photosensitizer. []

13. 4-Hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives []

13.1. Compound Description: This series of compounds consists of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/methylquinolin-2(1H)-one derivatives synthesized and evaluated for their anticancer activity against the MDA-MB cell line. Notably, compounds with a phenyl ring at the C1 position and long-chain aliphatic or cyclic amines at the C3 position of the quinolin-2-one ring demonstrated moderate activity. []

14. N-(2-phenylethyl)nitroaniline derivatives []

14.1. Compound Description: This group includes several N-(2-phenylethyl)nitroaniline derivatives with varying functional groups, including nitro, cyano, and methylsulfonyl moieties. The study investigates the impact of these functional groups on molecular conformation, intermolecular interactions, and packing arrangements within the crystal structures. []

15. cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues []

15.1. Compound Description: This group comprises a series of cis-3,6-disubstituted piperidine analogues derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I). These compounds were synthesized and evaluated for their binding affinity and activity at dopamine, serotonin, and norepinephrine transporters. The structure-activity relationship study revealed that the presence of an electron-withdrawing group on the phenyl ring significantly impacts potency at the dopamine transporter. []

16. 2-[2*-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de, h]isoquinoline-1,3-dione (azonafide) and its metabolites []

16.1. Compound Description: This research focuses on azonafide, an anthracene-containing antitumor agent, and its metabolites. The study identifies four metabolites: a mono-N-desmethyl metabolite, a di-N-desmethyl metabolite, an N*-oxide metabolite, and a carboxylic acid metabolite. All metabolites showed decreased cytotoxicity and topoisomerase II inhibitory activity compared to azonafide. []

17. 2-(2-aminoethyl)pyridine derivatives []

17.1. Compound Description: This study explores a series of 2-(2-aminoethyl)pyridine derivatives, structurally related to the antivertigo agent betahistine. These compounds were synthesized by modifying the amine moiety of betahistine and evaluated for their ability to inhibit spontaneous nystagmus in cats. Quantitative regression analysis revealed a correlation between antivertigo activity and physicochemical parameters of substituents on the phenyl ring of the 4-phenylpiperazine moiety. []

18. N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c) and related dopamine D2 and D3 receptor ligands []

18.1. Compound Description: This research focuses on designing and synthesizing dopamine D2 and D3 receptor ligands by modifying the aliphatic linker in known antipsychotics. N-(4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)acetamide (6c) showed the highest affinity for both receptors, with a slight preference for D3R. These findings provide a basis for developing new D2R and D3R ligands with potential therapeutic applications. []

19. ((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId) and related 3‐hydroxypyridine‐4‐one derivatives []

19.1. Compound Description: These novel compounds were designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment. Compound VIId exhibited promising, albeit weaker, AChE inhibition compared to donepezil. Molecular docking and dynamics simulations provided insights into binding interactions with the AChE active site. []

20. Schiff bases from 6,6′-diformyl-2,2′-bipyridyl with amines containing O, S, N, and F []

20.1. Compound Description: This study describes the synthesis and characterization of eight novel Schiff bases. These compounds were prepared by reacting 6,6′-diformyl-2,2′-bipyridyl with various amines containing oxygen, sulfur, nitrogen, and fluorine atoms. The synthesized compounds were characterized using spectroscopic techniques, including IR, NMR, and MS. []

21. E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives []

21.1. Compound Description: This study investigates the viscosity of five substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide derivatives in various solvent mixtures. The results indicate that the nature and percentage of the solvent significantly influence the viscosity, likely due to variations in molecular interactions between the solute and solvent. []

23. Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate []

23.1. Compound Description: This heterocyclic compound was synthesized by reacting ethyl cyanoacetate with (Z)-2-benzylidenebenzo[b]thiophen-3(2H)-one in the presence of a base. Crystallographic analysis revealed the formation of centrosymmetric dimers through intermolecular hydrogen bonding. []

24. SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine] []

24.1. Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures, demonstrating therapeutic potential for pulmonary hypertensive disorders. Its mechanism of action involves reducing pulmonary vascular resistance, even in the presence of various vasoconstrictors. []

25. Two Unique Zn(II) Azide and Thiocyanate Bridged Complexes of A Tetradentate Schiff Base Ligand (H4L) Derived from N,N-Bis-(2-Amino-Ethyl)-Ethane-1,2-Diamine and 1-(5-Chloro-2-Hydroxy-Phenyl []

25.1. Compound Description: This study investigates the synthesis and characterization of two novel Zn(II) complexes incorporating a tetradentate Schiff base ligand (H4L) derived from N,N-bis-(2-amino-ethyl)-ethane-1,2-diamine and 1-(5-chloro-2-hydroxy-phenyl)acetophenone. The complexes differ in their bridging ligands, employing either azide or thiocyanate, leading to variations in their structural and spectroscopic properties. []

Properties

CAS Number

1040685-00-4

Product Name

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-ethyl]amine

IUPAC Name

4-butan-2-yloxy-N-[2-(2-chlorophenoxy)ethyl]aniline

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C18H22ClNO2/c1-3-14(2)22-16-10-8-15(9-11-16)20-12-13-21-18-7-5-4-6-17(18)19/h4-11,14,20H,3,12-13H2,1-2H3

InChI Key

DUYGAFZQXMWEIJ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2Cl

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCCOC2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.